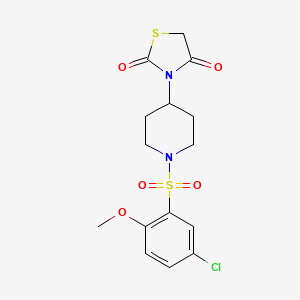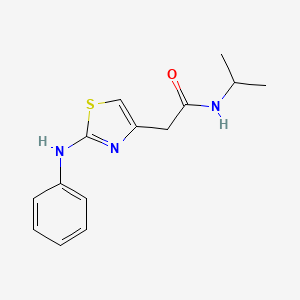
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-picolinoylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine” is a heterocyclic building block . It has an empirical formula of C5H9N3O and a molecular weight of 127.14 . Another related compound is “N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine” with an empirical formula of C7H13N3O and a molecular weight of 155.20 .
Molecular Structure Analysis
The molecular structure of “N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine” can be represented by the SMILES string CNCc1nc©no1 . For “N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine”, the SMILES string is CCC1=NOC(CNCC)=N1 .Applications De Recherche Scientifique
Agricultural Biological Activities
1,2,4-Oxadiazole derivatives: have been recognized for their broad spectrum of agricultural biological activities. They are particularly noted for their potential as efficient and low-risk chemical pesticides. The derivatives of this compound have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . Notably, certain derivatives exhibit strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) , which is significant for protecting crops like rice from bacterial diseases .
Antibacterial Agents
The compound’s derivatives have demonstrated excellent antibacterial activity against Xoo and Xanthomonas oryzae pv. oryzicola (Xoc) , with certain compounds outperforming standard treatments like bismerthiazol and thiodiazole copper . This suggests their potential as alternative templates for discovering novel antibacterial agents, especially in the context of crop protection .
Antifungal Applications
In addition to antibacterial properties, the derivatives of this compound have shown promise in antifungal applications. Their activity against Rhizoctonia solani indicates potential use in combating fungal diseases that threaten global agriculture .
Nematocidal Properties
The nematocidal activity of the compound’s derivatives against Meloidogyne incognita points to their potential application in managing nematode infestations in a variety of crops, which can lead to significant economic losses .
Potential in Drug Discovery
The structural features of the compound, particularly the 1,2,4-oxadiazole ring , are valuable in the design of new drugs. The presence of this heterocycle can contribute to a broad range of chemical and biological properties, making it a useful synthon in drug development .
Chemotherapeutic Value
Compounds containing the 1,2,4-oxadiazole heterocycle have been associated with high chemotherapeutic values. They can act as remedies for the development of novel drugs, particularly in the treatment of infectious diseases .
Heterocyclic Building Blocks
The compound and its derivatives serve as heterocyclic building blocks in chemical synthesis. They are used in early discovery research to create a variety of unique chemicals, which can lead to the development of new therapeutic agents .
Research and Development
As a research chemical, the compound is utilized in the study of various biological activities. It’s a part of collections of unique chemicals provided to researchers, aiding in the exploration of new pharmacological activities .
Safety and Hazards
Mécanisme D'action
Target of Action
They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
1,2,4-oxadiazole derivatives generally interact with biological targets through hydrogen bonding and other intermolecular interactions .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Given the wide range of activities associated with 1,2,4-oxadiazole derivatives, it’s likely that multiple pathways could be involved .
Pharmacokinetics
1,2,4-oxadiazole derivatives are generally known for their better hydrolytic and metabolic stability .
Result of Action
Based on the activities of other 1,2,4-oxadiazole derivatives, it could potentially have a range of effects depending on the specific target and mode of action .
Propriétés
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyridine-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-11-19-14(24-20-11)10-18-15(22)12-5-8-21(9-6-12)16(23)13-4-2-3-7-17-13/h2-4,7,12H,5-6,8-10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSZTBZSSSAQMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2,5-dimethylbenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2933242.png)

![2-[[4-benzyl-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2933245.png)
![N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2933246.png)

![3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzamide](/img/structure/B2933250.png)
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2933251.png)
![N-(2-chlorophenyl)-2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2933252.png)

![5-Oxo-6,7-dihydrocyclopenta[b]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2933255.png)
![N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-N,2-dimethylpropanamide](/img/structure/B2933256.png)